molecular formula C18H21N3O3S2 B2773347 ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 330555-57-2

ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2773347
CAS No.: 330555-57-2
M. Wt: 391.5
InChI Key: LGNHRIBQFHHMCI-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-4-24-17(23)15-12-6-5-7-13(12)26-16(15)21-14(22)9-25-18-19-10(2)8-11(3)20-18/h8H,4-7,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNHRIBQFHHMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the condensation of 4,6-dimethylpyrimidine-2-thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate. This intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of a pyrimidine ring, a thiophene ring, and an ethyl ester group. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research and industry .

Biological Activity

Ethyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyL]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24F3N5O6SC_{20}H_{24}F_{3}N_{5}O_{6}S with a molecular weight of approximately 519.496 g/mol. Its structure features a cyclopentathiophene core with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections detail the findings from these studies.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. The National Cancer Institute (NCI) conducted screenings revealing significant cytotoxicity against several human tumor cell lines:

Cell Line IC50 (μM) Activity
RPMI-8226 (Leukemia)0.08High
A549 (Lung Cancer)23.2Moderate
MCF7 (Breast Cancer)49.9Moderate
HeLa (Cervical Cancer)52.9Moderate

These results indicate that the compound exhibits a range of activities, with particularly strong effects noted against leukemia cells.

The mechanisms underlying the antitumor activity of this compound are believed to involve:

  • Inhibition of Sirtuins : Similar compounds have been shown to inhibit sirtuins, proteins involved in cellular regulation and apoptosis.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic potential.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), contributing to their overall anticancer effects.

Case Studies

Several case studies have been documented regarding the use of this compound and its derivatives:

  • Study on Antitumor Efficacy :
    • In a study published in MDPI, various derivatives were synthesized and evaluated for their anticancer properties. The most active compounds had IC50 values ranging from 23.2 to 49.9 μM across different cancer cell lines, indicating promising therapeutic potential .
  • Mechanistic Insights :
    • Research has indicated that compounds similar to this compound may exert their effects through pathways involving apoptosis and anti-inflammatory responses .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: React cyclopenta[b]thiophene-3-carboxylate derivatives with 4,6-dimethylpyrimidin-2-yl sulfanyl acetamide precursors.
  • Step 2: Use toluene or DMF as solvents with catalytic piperidine/acetic acid for Knoevenagel-type condensations (reflux for 5–6 hours) .
  • Optimization: Vary catalysts (e.g., DBU for faster kinetics) and monitor purity via TLC or HPLC. Adjust stoichiometry to minimize byproducts .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR to confirm proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) and IR for functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography: Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% ideal).
  • Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 449) .

Q. Q3. What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar aprotic solvents: DMSO or DMF are preferred for dissolution due to the compound’s low aqueous solubility.
  • Dilution protocols: Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (≤0.1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. Q4. How can researchers elucidate the reaction mechanism of its nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via 1H^1H-NMR at intervals to identify intermediates.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for sulfanyl-acetamide bond formation .
  • Isotopic Labeling: Introduce 18O^{18}O or 13C^{13}C labels to track atom transfer during cyclization .

Q. Q5. What strategies resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (nM–µM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection) systems .
  • Redox Profiling: Use cyclic voltammetry to determine oxidation potentials, correlating with biological activity .
  • Target Validation: Perform siRNA knockdowns of suspected targets (e.g., Nrf2) to isolate mechanisms .

Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the pyrimidine ring (e.g., replace methyl groups with halogens) and assess bioactivity changes.
  • 3D-QSAR: Build CoMFA/CoMSIA models using IC50_{50} data from analogs to predict pharmacophores .
  • Crystallography: Resolve X-ray structures of ligand-target complexes (e.g., with COX-2) to identify critical binding motifs .

Q. Q7. What analytical methods address discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Advanced NMR: Use 13C^{13}C-DEPT or HSQC to distinguish carbon environments and assign stereochemistry.
  • Impurity Profiling: LC-MS/MS to detect trace byproducts (e.g., hydrolyzed esters) .
  • Dynamic Exchange Studies: Variable-temperature NMR to identify rotamers or tautomers .

Safety and Compliance

Q. Q8. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store at –20°C under nitrogen to prevent oxidation .

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